tert-Butyl (6-bromopyridin-3-yl)carbamate chemical properties
tert-Butyl (6-bromopyridin-3-yl)carbamate chemical properties
An In-depth Technical Guide to tert-Butyl (6-bromopyridin-3-yl)carbamate
Introduction
tert-Butyl (6-bromopyridin-3-yl)carbamate is a heterocyclic organic compound widely utilized as a key building block in medicinal chemistry and drug development. Its structure incorporates a pyridine ring, a bromine atom, and a tert-butoxycarbonyl (Boc) protected amine group. This combination of functional groups makes it a versatile intermediate for the synthesis of a wide range of more complex molecules, particularly those targeting various signaling pathways. The Boc group serves as a stable protecting group for the amine, which can be selectively removed under acidic conditions. The bromine atom provides a reactive handle for various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations, allowing for the introduction of diverse substituents onto the pyridine core. This guide provides a comprehensive overview of its chemical properties, experimental protocols, and applications.
Core Chemical Properties
The fundamental chemical and physical properties of tert-Butyl (6-bromopyridin-3-yl)carbamate are summarized below. These properties are essential for its handling, storage, and application in chemical synthesis.
| Property | Value | Reference(s) |
| CAS Number | 218594-15-1 | |
| Molecular Formula | C₁₀H₁₃BrN₂O₂ | [1] |
| Molecular Weight | 273.13 g/mol | [1][2] |
| IUPAC Name | tert-butyl (6-bromopyridin-3-yl)carbamate | |
| Synonyms | tert-butyl N-(6-bromopyridin-3-yl)carbamate, tert-butyl 6-bromo-3-pyridinylcarbamate | [2] |
| Physical Form | Solid | |
| Boiling Point | 301°C at 760 mmHg | [2] |
| Density | 1.453 g/cm³ | [2] |
| Refractive Index | 1.573 | [2] |
| Flash Point | 135.8°C | [2] |
| Vapor Pressure | 0.00109 mmHg at 25°C | [2] |
| InChI | InChI=1S/C10H13BrN2O2/c1-10(2,3)15-9(14)13-7-4-5-8(11)12-6-7/h4-6H,1-3H3,(H,13,14) | [2] |
| InChIKey | LSFAQGJWQMNXLP-UHFFFAOYSA-N | |
| Purity | Typically ≥95% |
Spectroscopic Data
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¹H NMR: The proton NMR spectrum is expected to show signals for the tert-butyl group (a singlet around 1.5 ppm), protons on the pyridine ring (in the aromatic region, typically 7.0-8.5 ppm), and the N-H proton of the carbamate (a broad singlet).
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¹³C NMR: The carbon NMR would display a characteristic signal for the quaternary carbon of the tert-butyl group around 80 ppm, the methyl carbons around 28 ppm, and signals for the aromatic carbons of the pyridine ring.[3]
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IR Spectroscopy: The infrared spectrum would feature characteristic absorption bands for the N-H stretch (around 3300-3400 cm⁻¹), C=O stretch of the carbamate (around 1700-1725 cm⁻¹), and C-N and C-O stretches.
Experimental Protocols
Synthesis of tert-Butyl (6-bromopyridin-3-yl)carbamate
A common method for the synthesis of this compound involves the reaction of 5-amino-2-bromopyridine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.
Methodology:
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Reaction Setup: To a solution of 5-amino-2-bromopyridine (1.0 equivalent) in a suitable aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM), add a base like triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) (0.1-1.2 equivalents).
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Reagent Addition: Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents) in the same solvent to the reaction mixture at room temperature.
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Reaction Monitoring: Stir the mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting amine is consumed.
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Workup: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in an organic solvent like ethyl acetate and wash with water and brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield tert-Butyl (6-bromopyridin-3-yl)carbamate as a solid.
Boc-Deprotection Protocol
The removal of the Boc protecting group is a standard procedure to liberate the free amine, which can then be used in subsequent reactions.
Methodology:
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Reaction Setup: Dissolve tert-Butyl (6-bromopyridin-3-yl)carbamate (1.0 equivalent) in a solvent such as dichloromethane (DCM), dioxane, or methanol.
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Acid Addition: Add a strong acid, such as trifluoroacetic acid (TFA) (5-10 equivalents) or hydrochloric acid (HCl) in dioxane (4M solution), to the mixture at 0°C.
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Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction by TLC.
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Workup: Once the reaction is complete, remove the solvent and excess acid under reduced pressure. The resulting product, 5-amino-2-bromopyridine, is often obtained as a salt (e.g., trifluoroacetate or hydrochloride) and can be used directly or neutralized with a base.[4]
Reactivity, and Applications in Drug Development
The primary utility of tert-Butyl (6-bromopyridin-3-yl)carbamate lies in its role as a bifunctional intermediate. The Boc-protected amine and the bromo-substituent are key to its versatility. The carbamate group is a robust protecting group that is stable under a variety of reaction conditions but can be cleanly removed when needed.[5] This allows for selective reactions at the bromine position.
The bromine atom on the pyridine ring is a versatile handle for forming new carbon-carbon and carbon-heteroatom bonds through various palladium-catalyzed cross-coupling reactions. This enables the introduction of a wide array of functional groups, which is a critical strategy in the synthesis of compound libraries for drug discovery. For instance, it can be used as a reactant in the industrial manufacturing of kinase inhibitors, such as Akt kinase inhibitors.[6]
References
- 1. 218594-15-1|tert-Butyl (6-bromopyridin-3-yl)carbamate|BLD Pharm [bldpharm.com]
- 2. tert-butyl (6-bromopyridin-3-yl)carbamate | 218594-15-1 [chemnet.com]
- 3. rsc.org [rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tert-butyl 2-broMo-6-chloropyridin-3-ylcarbaMate | 1227958-32-8 [chemicalbook.com]
